molecular formula C12H8F2O B11893566 2-(Difluoromethyl)naphthalene-6-carboxaldehyde

2-(Difluoromethyl)naphthalene-6-carboxaldehyde

Cat. No.: B11893566
M. Wt: 206.19 g/mol
InChI Key: ONBFABKBMNVRHD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H8F2O and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the naphthalene ring at the 2-position and a carboxaldehyde group (-CHO) at the 6-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)naphthalene-6-carboxaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 2-(Difluoromethyl)naphthalene-6-carboxylic acid.

    Reduction: 2-(Difluoromethyl)naphthalene-6-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)naphthalene-6-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-6-carboxaldehyde involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

    2-(Trifluoromethyl)naphthalene-6-carboxaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.

    2-(Fluoromethyl)naphthalene-6-carboxaldehyde: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.

    2-(Methyl)naphthalene-6-carboxaldehyde: Contains a methyl group (-CH3) instead of a difluoromethyl group.

Uniqueness: 2-(Difluoromethyl)naphthalene-6-carboxaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for fine-tuning the properties of pharmaceuticals and other organic molecules.

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

6-(difluoromethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H8F2O/c13-12(14)11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-7,12H

InChI Key

ONBFABKBMNVRHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C=C1C=O

Origin of Product

United States

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